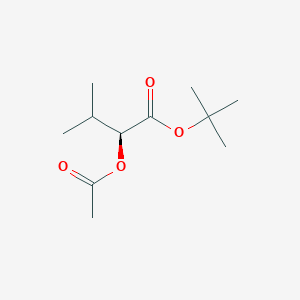

(S)-tert-butyl 2-acetoxy-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHRBOFYIGYFPP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Tert Butyl 2 Acetoxy 3 Methylbutanoate and Its Stereoisomers

De Novo Asymmetric Synthesis Strategies

De novo asymmetric synthesis aims to create the desired chiral molecule from achiral or racemic starting materials, establishing the stereocenter with high enantiomeric excess. These strategies can be broadly categorized into catalytic enantioselective methods, which utilize small amounts of a chiral catalyst, and biocatalytic methods that employ enzymes or whole-cell systems.

Catalytic Enantioselective Approaches

Catalytic enantioselective synthesis offers an efficient and atom-economical route to chiral molecules. This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction. Both transition metal complexes and small organic molecules (organocatalysts) have been effectively used for the asymmetric synthesis of α-hydroxy and α-acetoxy esters.

Transition metal catalysis is a powerful tool for the synthesis of chiral compounds. For the synthesis of the precursor, (S)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901), asymmetric hydrogenation of the corresponding ketoester, tert-butyl 2-oxo-3-methylbutanoate, is a highly effective strategy. Chiral ruthenium-phosphine complexes, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-established catalysts for the asymmetric hydrogenation of β-keto esters and could be applied to α-keto esters as well.

The general reaction scheme for the asymmetric hydrogenation of tert-butyl 2-oxo-3-methylbutanoate is as follows:

The success of this reaction is highly dependent on the choice of the chiral ligand and the reaction conditions. The subsequent step would involve the acetylation of the resulting (S)-tert-butyl 2-hydroxy-3-methylbutanoate to yield the final product.

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference Analogy |

| Ru(II)-BINAP | Methyl 3-oxobutanoate | >98% | thieme.de |

| Rh(I)-DIPAMP | α-Keto esters | Up to 95% | General Knowledge |

This table presents data for analogous substrates to illustrate the potential efficacy of the methodology.

Organocatalysis has emerged as a complementary approach to metal-catalyzed reactions, offering mild reaction conditions and avoiding contamination with toxic heavy metals. For the synthesis of the precursor alcohol, organocatalytic asymmetric aldol (B89426) reactions represent a viable pathway. Chiral proline derivatives and other amine-based catalysts can catalyze the enantioselective aldol reaction between an aldehyde and a ketone, which could be adapted for the synthesis of α-hydroxy esters.

A potential organocatalytic route could involve the asymmetric aldol reaction of isobutyraldehyde (B47883) with a glyoxylate (B1226380) equivalent, catalyzed by a chiral organocatalyst like a prolinamide. This would directly generate the chiral α-hydroxy ester backbone.

| Organocatalyst | Reaction Type | Product Enantiomeric Excess (ee) | Reference Analogy |

| L-Proline and derivatives | Intermolecular Aldol Reaction | >90% | nih.gov |

| Cinchona alkaloid thioureas | Aldol addition to α-ketoesters | Good to excellent | nih.gov |

This table provides illustrative data for analogous reactions, highlighting the potential of organocatalysis.

Biocatalytic Synthesis through Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. This approach is particularly well-suited for the synthesis of chiral hydroxy and acetoxy esters.

Lipases and esterases are widely used for the kinetic resolution of racemic alcohols and esters. For the synthesis of (S)-tert-butyl 2-acetoxy-3-methylbutanoate, a key strategy is the enzymatic kinetic resolution of racemic tert-butyl 2-hydroxy-3-methylbutanoate. In this process, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. By choosing an appropriate lipase (B570770), it is possible to selectively acylate the (R)-alcohol, thus allowing for the separation of the desired (S)-alcohol, which can then be chemically acetylated. Alternatively, a lipase could be used to selectively hydrolyze the (R)-acetate from a racemic mixture of tert-butyl 2-acetoxy-3-methylbutanoate.

Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a particularly effective and widely used lipase for the resolution of a broad range of chiral alcohols with high enantioselectivity. orgsyn.orgsemanticscholar.org

| Enzyme | Reaction Type | Substrate | Enantiomeric Ratio (E) | Reference Analogy |

| Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic secondary alcohols | >200 | orgsyn.org |

| Pseudomonas cepacia Lipase | Hydrolysis | Racemic esters | >200 | nih.gov |

This table showcases the high enantioselectivity of lipases in kinetic resolutions of analogous compounds.

Whole-cell biotransformations offer the advantage of utilizing the cell's own machinery for cofactor regeneration, making them cost-effective for large-scale synthesis. A common approach for producing chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester using whole cells of microorganisms such as Saccharomyces cerevisiae (baker's yeast) or various bacteria like Lactobacillus kefir. nih.gov

These microorganisms contain oxidoreductases that can reduce the carbonyl group of tert-butyl 2-oxo-3-methylbutanoate to the corresponding alcohol with high enantioselectivity, often favoring the (S)-enantiomer. The efficiency and stereoselectivity of the biotransformation can be influenced by factors such as the choice of microorganism, substrate concentration, pH, and temperature.

| Microorganism | Substrate | Product | Diastereomeric/Enantiomeric Excess | Reference Analogy |

| Lactobacillus kefir | tert-butyl-6-chloro-3,5-dioxohexanoate | tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate | >99% de | nih.gov |

| Rhodotorula gracilis | tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate | tert-butyl(3R, 5S)-6-cholro-3, 5-dihydroxy-hexanoate | 95.1% de | researchgate.net |

This table presents data from analogous whole-cell biotransformations to demonstrate the potential for high stereoselectivity.

Chiral Auxiliary-Mediated Synthetic Routes

One of the most powerful strategies for inducing stereoselectivity in a reaction is the temporary incorporation of a chiral auxiliary. numberanalytics.comwikipedia.org This molecule attaches to an achiral substrate, directs the stereochemical outcome of a subsequent reaction to form a diastereomeric intermediate, and is then cleaved to reveal the desired enantiomerically enriched product. numberanalytics.comnumberanalytics.com This approach is particularly effective in reactions like alkylations and aldol additions. numberanalytics.comresearchgate.net

The synthesis of α-substituted esters, such as the target compound, can be effectively controlled using well-established chiral auxiliaries. The general methodology involves attaching the auxiliary to a simple carboxylic acid, followed by stereoselective enolate formation and alkylation.

A prominent example is the use of Evans' oxazolidinone auxiliaries. researchgate.net In a hypothetical synthesis targeting the core structure of this compound, an N-acetyl oxazolidinone could be deprotonated to form a (Z)-enolate. This enolate would then react with an isopropyl halide. The steric bulk of the auxiliary directs the incoming alkyl group to one face of the enolate, establishing the desired (S)-stereocenter at the α-carbon with high diastereoselectivity. wikipedia.org

Another widely used class of auxiliaries is based on pseudoephedrine. wikipedia.org When reacted with a carboxylic acid, pseudoephedrine forms an amide. The α-proton of this amide can be removed to form an enolate, which then undergoes highly diastereoselective alkylation. The configuration of the product is directed by the methyl group on the pseudoephedrine scaffold. wikipedia.org After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Below is a table summarizing established chiral auxiliaries applicable to asymmetric alkylation for creating the α-chiral center.

| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) | Key Features |

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions wikipedia.orgresearchgate.net | >95% | Highly predictable stereocontrol, reliable enolate formation. |

| Pseudoephedrine Amides | Asymmetric Alkylation wikipedia.org | >90% | Auxiliary can be cleaved under mild conditions, often crystalline intermediates. |

| Oppolzer's Camphorsultam | Michael Additions, Alkylations wikipedia.org | >98% | Provides high stereoselectivity, robust and crystalline. |

| Ellman's tert-Butanesulfinamide | Synthesis of Chiral Amines nih.govresearchgate.net | >95% | Primarily used for imine additions, but demonstrates powerful stereodirection. nih.gov |

While established auxiliaries are highly effective, research continues into the development of novel auxiliaries to improve efficiency, reduce cost, or enable new transformations. The design of new auxiliaries often focuses on utilizing inexpensive and readily available chiral starting materials. An example of this principle is the development of chiral auxiliaries derived from levoglucosenone (B1675106), a compound obtained from cellulose. researchgate.net Researchers have synthesized new chiral templates by performing cycloaddition reactions on the levoglucosenone skeleton, followed by diastereoselective reductions to create rigid structures that can effectively shield one face of a reactive site. researchgate.net Although demonstrated in Diels-Alder reactions, this approach—using abundant natural products to create new, rigid chiral scaffolds—is a guiding principle in the development of next-generation auxiliaries for a wide range of asymmetric transformations.

Derivatization from Chiral Precursors

An alternative to creating a stereocenter is to start with a molecule that already possesses the desired chirality—a "chiral building block"—and chemically modify it. This strategy leverages the vast repository of enantiopure compounds available from natural sources, known as the chiral pool.

Assuming the chiral acid, (S)-2-acetoxy-3-methylbutanoic acid, is available, the final step is the formation of the tert-butyl ester. The tert-butyl group is a valuable protecting group due to its stability against many nucleophiles and its ease of removal under acidic conditions. thieme.de Several methods exist for this transformation.

The classical approach involves the acid-catalyzed addition of the carboxylic acid to isobutene. google.com This reaction is typically performed using mineral acids or sulfonic acids as catalysts at temperatures between 10 and 40°C. google.com Another common laboratory method is the reaction of the carboxylic acid with tert-butanol (B103910) in the presence of a coupling agent. More recently, highly efficient methods have been developed, such as using catalytic amounts of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. organic-chemistry.org This modern protocol often results in faster reactions and higher yields compared to conventional methods. organic-chemistry.org

The following table compares common methods for tert-butylation of carboxylic acids.

| Method | Reagents | Typical Conditions | Advantages/Disadvantages |

| Isobutene Addition | Carboxylic acid, isobutene, H₂SO₄ (cat.) google.com | 10-40°C, pressurized vessel may be needed google.com | Economical for large scale; requires handling of gaseous isobutene. |

| Di-tert-butyl dicarbonate | Carboxylic acid, (Boc)₂O, DMAP (cat.) | Room temperature, organic solvent | Mild conditions; reagent can be expensive. |

| Tf₂NH Catalysis | Carboxylic acid, t-BuOAc, Tf₂NH (cat.) organic-chemistry.org | Varies, often mild | Fast, high-yielding, and powerful method. organic-chemistry.org |

A strategically effective route involves starting with a precursor that already contains the required carbon skeleton and stereochemistry, such as (S)-tert-butyl 2-hydroxy-3-methylbutanoate. This chiral hydroxy ester serves as a direct precursor to the final product. The transformation required is a straightforward acetylation of the secondary alcohol.

This esterification can be readily achieved under standard laboratory conditions. The reaction of the hydroxy ester with acetyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, will yield the desired this compound. Alternatively, acetic anhydride (B1165640) can be used, often with a catalytic amount of a strong acid or a base like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the transformation.

The structural core of this compound is closely related to the natural amino acid (S)-valine. This allows for synthetic strategies that begin with (S)-valine and modify its functional groups while preserving the original stereocenter. Such a process is known as a stereospecific modification. mdpi.com

A plausible synthetic sequence would begin with the protection of the carboxylic acid of (S)-valine as its tert-butyl ester. Following this, the amino group at the C2 position can be stereospecifically converted into a hydroxyl group. A classic method for this transformation is diazotization, which involves treating the amino ester with sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution. This reaction typically proceeds with retention of configuration at the stereocenter, yielding (S)-tert-butyl 2-hydroxy-3-methylbutanoate. From this key intermediate, the synthesis is completed by the acetylation of the hydroxyl group as described in the previous section. This approach is a powerful demonstration of how readily available building blocks from the chiral pool can be used to access more complex, enantiopure targets. nih.govresearcher.life

Role and Applications of S Tert Butyl 2 Acetoxy 3 Methylbutanoate in Complex Molecule Synthesis

A Chiral Building Block in the Arsenal of Advanced Organic Synthesis

(S)-tert-butyl 2-acetoxy-3-methylbutanoate serves as a valuable chiral synthon, providing a foundation for the stereoselective synthesis of more complex molecules. Its defined stereochemistry at the C2 position, coupled with the presence of multiple functional groups—an ester, an acetate, and a bulky tert-butyl group—makes it a strategic starting material for a variety of synthetic transformations.

A Precursor for the Generation of Enantiomerically Pure Amino Acid Derivatives

The structural similarity of this compound to the amino acid L-valine makes it a logical precursor for the synthesis of enantiomerically pure L-valine derivatives. The tert-butyl ester provides steric protection and can be selectively cleaved under specific acidic conditions, while the acetoxy group can be hydrolyzed and subsequently converted into an amino group through various synthetic methodologies.

One of the key derivatives that can be accessed from this chiral building block is L-valine tert-butyl ester hydrochloride. This compound is a crucial intermediate in peptide synthesis and the development of peptidomimetic drugs. The synthesis would typically involve the hydrolysis of the acetate, followed by stereoretentive conversion of the resulting hydroxyl group into an amino group.

Table 1: Key Amino Acid Derivatives Accessible from this compound

| Derivative Name | Chemical Formula | Key Applications |

| L-Valine tert-butyl ester hydrochloride | C₉H₂₀ClNO₂ | Peptide synthesis, Pharmaceutical intermediate |

| N-protected L-valine tert-butyl esters | Variable | Building blocks in solid-phase peptide synthesis |

An Intermediate in the Synthesis of Biologically Active Natural Products

While direct and extensive examples of the application of this compound in the total synthesis of complex natural products are not widely documented in readily available literature, its structural motifs are present in numerous biologically active molecules. Its potential as an intermediate can be inferred from its ability to introduce a specific stereocenter and a branched alkyl chain, features common in many natural products.

Insect pheromones often possess specific stereochemistry that is crucial for their biological activity. The chiral nature of this compound makes it a potentially valuable starting material for the synthesis of such compounds. For instance, the carbon skeleton of this molecule is related to fragments of various pheromones. However, specific synthetic routes commencing from this particular acetoxy ester for known pheromones like grandisol (B1216609) or frontalin (B1251666) are not prominently reported.

The structural elements of this compound can be envisioned as components of various bioactive compounds, including polyketides and other secondary metabolites. The ability to manipulate the ester and acetoxy functionalities allows for chain elongation and the introduction of further stereocenters, paving the way for the construction of more elaborate molecular frameworks.

Utilization in Stereoselective Functionalization and Transformations

The stereocenter present in this compound can direct the stereochemical outcome of subsequent reactions at adjacent positions. This substrate-controlled diastereoselectivity is a powerful strategy in asymmetric synthesis.

For instance, the enolate derived from the corresponding β-keto ester could undergo diastereoselective alkylation, where the existing chiral center would influence the facial selectivity of the incoming electrophile. Similarly, stereoselective reduction of a related ketone functionality would be influenced by the adjacent stereocenter, leading to the formation of diastereomerically enriched products. While the principles of diastereoselective reactions on chiral β-acetoxy esters are well-established, specific and detailed research findings on this compound in this context are limited in the public domain.

Table 2: Potential Stereoselective Transformations of this compound Derivatives

| Transformation | Potential Outcome | Controlling Factor |

| Enolate Alkylation | Diastereoselective C-C bond formation | Steric hindrance from the isopropyl and tert-butyl groups |

| Ketone Reduction | Diastereoselective formation of a new hydroxyl stereocenter | Influence of the existing C2 stereocenter (Felkin-Anh or chelation control models) |

Strategic Incorporation into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The functional groups present in this compound and its derivatives could potentially allow for its participation in such reactions.

For example, after conversion to a suitable isocyanide, the core structure could participate in a Passerini or Ugi reaction. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields an α-acyloxy amide. The Ugi reaction, a four-component reaction, involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. The incorporation of a chiral isocyanide derived from this compound would introduce a stereocenter directly into the MCR product, offering a rapid route to complex, chiral molecules. However, specific examples of its use in these named reactions are not readily found in the current body of scientific literature.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Mechanisms Involving (S)-tert-butyl 2-acetoxy-3-methylbutanoate

Detailed mechanistic studies specifically elucidating the reaction pathways of this compound are not extensively documented in publicly available literature. However, based on the reactivity of analogous α-acetoxy esters, several key mechanistic principles can be inferred. The primary reaction center is the ester carbonyl group, which is susceptible to nucleophilic attack. Additionally, the α-proton is acidic and can be removed by a suitable base to form a chiral enolate, a key intermediate in many carbon-carbon bond-forming reactions.

One of the fundamental reactions involving esters is hydrolysis, which can be catalyzed by either acid or base. The acid-catalyzed hydrolysis of this compound would likely proceed through the well-established AAC2 mechanism. This involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and subsequent elimination of tert-butanol (B103910). It is critical to note that under these conditions, retention of the stereochemistry at the α-carbon is generally expected as the chiral center is not directly involved in the bond-breaking or bond-forming steps of the hydrolysis.

Base-catalyzed hydrolysis, proceeding through a BAC2 mechanism, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Again, this process is not expected to affect the stereocenter. However, under strong basic conditions, there is a potential for enolization, which could lead to racemization if the chiral proton is abstracted. The steric hindrance provided by the bulky tert-butyl and isopropyl groups in this compound likely plays a significant role in modulating the rates of these reactions.

Studies on Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The utility of chiral esters like this compound is most prominent in stereoselective reactions, particularly in the formation of new stereocenters. When the enolate of this ester is reacted with a prochiral electrophile, such as an aldehyde in an aldol (B89426) reaction, the formation of diastereomeric products is possible. The inherent chirality of the enolate can direct the approach of the electrophile, leading to a preference for one diastereomer over the other.

The stereochemical outcome of such reactions is often rationalized using models like the Zimmerman-Traxler transition state model for aldol reactions. This model predicts a chair-like six-membered transition state where the substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions. The pre-existing stereocenter in the (S)-enolate derived from this compound would dictate the facial selectivity of the reaction, leading to a specific diastereomer as the major product.

While specific studies on the diastereoselectivity of reactions involving the enolate of this compound are scarce, the principles of asymmetric induction are well-established. The size of the ester's alkyl group (tert-butyl) and the α-substituent (isopropyl) are critical in influencing the topography of the transition state and, consequently, the degree of diastereoselectivity.

Enantioselectivity comes into play when a racemic mixture of a related compound is resolved using enzymes. For instance, the enzymatic hydrolysis of a racemic mixture of tert-butyl 2-acetoxy-3-methylbutanoate could theoretically be highly enantioselective, with an enzyme preferentially hydrolyzing one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Lipases are commonly employed for such kinetic resolutions of esters.

Factors Influencing Stereochemical Induction and Retention

Several factors are critical in controlling the stereochemical outcome of reactions involving this compound. These factors can be broadly categorized as substrate-related, reagent-related, and reaction condition-related.

Substrate-Related Factors:

Steric Hindrance: The bulky tert-butyl group of the ester and the isopropyl group at the chiral center create a sterically demanding environment. This steric bulk can effectively shield one face of the corresponding enolate, leading to high facial selectivity in reactions with electrophiles.

Electronic Effects: The electronic nature of the substituents can influence the reactivity of the enolate and the stability of the transition states.

Reagent-Related Factors:

Base and Counterion: In enolate formation, the choice of the base (e.g., lithium diisopropylamide, potassium hexamethyldisilazide) and the nature of the metal counterion are crucial. The metal ion can coordinate with the carbonyl oxygen and the incoming electrophile, organizing the transition state and influencing diastereoselectivity.

Lewis Acids: In reactions like the Mukaiyama aldol reaction, the use of a Lewis acid to activate the electrophile can significantly impact the stereochemical outcome.

Reaction Condition-Related Factors:

Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.

Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and the geometry of the transition state, thereby influencing the stereochemical induction.

The interplay of these factors determines the degree of stereochemical induction and whether the original stereochemistry is retained, inverted, or racemized during a chemical transformation.

Kinetic and Thermodynamic Aspects of Stereoselective Transformations

The final ratio of stereoisomeric products in a reaction can be determined by either kinetic or thermodynamic control.

Kinetic Control: Under kinetic control, the product ratio is determined by the relative rates of formation of the different stereoisomers. The major product is the one that is formed through the lowest energy transition state. Most stereoselective reactions involving chiral enolates are conducted under kinetic control, typically at low temperatures and for short reaction times, to prevent equilibration to the thermodynamically more stable product.

Thermodynamic Control: Under thermodynamic control, the reaction is allowed to reach equilibrium, and the product ratio reflects the relative thermodynamic stabilities of the stereoisomers. The most stable stereoisomer will be the major product.

For reactions involving this compound, achieving high stereoselectivity often relies on establishing conditions for kinetic control. For example, in an aldol reaction, the formation of the diastereomeric products is typically irreversible under the reaction conditions, and the observed diastereomeric ratio is a direct reflection of the kinetic preference for one transition state over the other.

The table below summarizes the key factors influencing stereochemical control and their general effects.

| Factor | Influence on Stereoselectivity | Rationale |

| Low Temperature | Generally increases | Favors the pathway with the lowest activation energy, enhancing kinetic control. |

| Bulky Substituents | Generally increases | Enhances facial discrimination of the chiral enolate due to steric hindrance. |

| Chelating Metal Ions | Can increase | Organizes the transition state through coordination, leading to a more rigid and predictable geometry. |

| Polar Aprotic Solvents | Can influence | Affects enolate aggregation and the solvation of the transition state. |

Analytical and Spectroscopic Characterization of Enantiomeric Purity and Absolute Configuration

Chromatographic Methods for Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Chromatographic techniques are the most common and reliable methods for this determination.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers, which are compounds that are non-superimposable mirror images of each other. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) within the GC column. These stationary phases, often based on derivatized cyclodextrins, create a chiral environment where the two enantiomers of a volatile compound, such as (S)-tert-butyl 2-acetoxy-3-methylbutanoate, form transient diastereomeric complexes with differing stabilities. gcms.cz This difference in interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. ed.gov

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. By comparing the retention times of the sample components to those of authenticated racemic and enantiopure standards, the identity of each peak can be confirmed. ed.govchemrxiv.org

Table 1: Illustrative Chiral GC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area | Area (%) |

|---|---|---|---|

| (R)-tert-butyl 2-acetoxy-3-methylbutanoate | 12.45 | 2,500 | 1.0 |

Enantiomeric Excess (ee) = |(% Major Enantiomer - % Minor Enantiomer)| = |99.0% - 1.0%| = 98.0% ee

For less volatile or thermally sensitive compounds, Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for enantiomeric separation. Similar to chiral GC, this technique utilizes a chiral stationary phase (CSP) packed into an HPLC column. The differential interaction between the enantiomers and the CSP allows for their separation. nih.gov A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers, offering broad applicability.

A solution of the analyte is passed through the column, and the separated enantiomers are detected as they elute, typically by a UV detector. The enantiomeric excess of the desired (3R, 5S)-enantiomer can be accurately measured. nih.gov The calculation of enantiomeric excess is performed by comparing the peak areas of the (S)- and (R)-enantiomers in the chromatogram. researchgate.net

Table 2: Representative Chiral HPLC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area | Area (%) |

|---|---|---|---|

| (R)-tert-butyl 2-acetoxy-3-methylbutanoate | 8.32 | 4,150 | 0.5 |

Enantiomeric Excess (ee) = |(% Major Enantiomer - % Minor Enantiomer)| = |99.5% - 0.5%| = 99.0% ee

Computational Chemistry Studies on S Tert Butyl 2 Acetoxy 3 Methylbutanoate

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

There are no specific DFT studies in the available scientific literature for (S)-tert-butyl 2-acetoxy-3-methylbutanoate. Such studies would theoretically provide valuable insights into the molecule's electronic structure, preferred three-dimensional arrangements (conformations), and reactivity.

DFT calculations could determine various properties, including:

Optimized Geometries: The lowest energy conformations of the molecule.

Thermodynamic Parameters: Enthalpy, Gibbs free energy, and entropy of different conformers.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Without specific research, any data table or detailed findings on the conformational isomers or reactivity indices (like Fukui functions or electrostatic potential maps) for this compound would be purely speculative.

Molecular Dynamics Simulations of Intermolecular Interactions

No published research was found that employs molecular dynamics simulations to study the intermolecular interactions of this compound. MD simulations are instrumental in understanding how a molecule behaves in a condensed phase, such as in a solvent or interacting with other molecules.

A hypothetical MD study could explore:

Solvation Effects: How the solvent molecules arrange around the ester and influence its conformation and dynamics.

Binding Interactions: If the molecule were to interact with a biological target like an enzyme, MD could simulate the binding process and calculate the binding free energy.

Aggregation Behavior: The tendency of the molecules to self-associate in solution.

As no such simulations have been reported, a data table or detailed analysis of its interaction patterns, radial distribution functions, or hydrogen bonding capabilities cannot be generated.

Prediction of Stereochemical Outcomes in Asymmetric Reactions

The prediction of stereochemical outcomes in asymmetric reactions involving this compound has not been a subject of published computational studies. Computational chemistry is a powerful tool for rationalizing and predicting the stereoselectivity of reactions by modeling the transition states of competing reaction pathways.

For a substrate like this compound, computational models could be used to:

Model Transition States: Calculate the energies of diastereomeric transition states leading to different stereoisomeric products.

Rationalize Stereoselectivity: Explain the observed stereochemical outcome of a reaction by identifying the lowest energy reaction pathway.

Guide Catalyst Design: Aid in the development of new catalysts for stereoselective transformations of the substrate.

Given the lack of specific studies, it is not possible to provide data on calculated transition state energies or predicted enantiomeric or diastereomeric excesses for reactions involving this compound.

Future Research Directions and Emerging Trends

Paving the Way for Greener Synthesis: The Imperative of Sustainable and Atom-Economical Routes

The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign and efficient synthetic methodologies. For (S)-tert-butyl 2-acetoxy-3-methylbutanoate, future research will undoubtedly focus on creating synthetic pathways that are both sustainable and atom-economical.

A primary avenue of exploration lies in the realm of biocatalysis . The use of enzymes, such as lipases and esterases, offers a green alternative to traditional chemical synthesis. These biocatalysts can facilitate the stereoselective acylation of the precursor alcohol, (S)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901), or the kinetic resolution of the corresponding racemic acetate, often with high enantioselectivity and under mild reaction conditions. This approach significantly reduces the reliance on hazardous reagents and solvents, thereby minimizing environmental impact.

Furthermore, the principles of atom economy will guide the design of novel synthetic routes. This involves maximizing the incorporation of all materials used in the process into the final product, thus minimizing waste. Research into catalytic C-H activation and functionalization, for instance, could lead to more direct and efficient methods for synthesizing the target molecule, eliminating the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Synthesis Approach | Key Advantages | Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Screening for novel lipases and esterases, enzyme immobilization for reusability, optimization of reaction media. |

| Atom-Economical Synthesis | Minimized waste, increased efficiency, reduced cost. | Development of catalytic C-H activation methods, design of cascade reactions, use of renewable feedstocks. |

The Quest for Precision: Exploring Novel Catalytic Systems for Enhanced Stereoselectivity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, achieving high levels of stereoselectivity in the synthesis of this compound is of paramount importance. Future research will be directed towards the discovery and development of novel catalytic systems that can deliver the desired enantiomer with exceptional purity.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. Chiral amines, phosphoric acids, and thioureas are examples of organocatalysts that could be employed to catalyze the enantioselective acylation of the precursor alcohol. The development of new, highly active, and selective organocatalysts will be a key research area.

In addition to organocatalysis, the exploration of novel metal-based catalysts continues to be a fruitful endeavor. The design of chiral ligands for transition metals can lead to highly effective catalysts for asymmetric transformations. Research will focus on developing catalysts that are not only highly selective but also robust, recyclable, and based on abundant and non-toxic metals.

| Catalytic System | Mechanism | Potential Advantages |

| Organocatalysis | Activation of reactants through non-covalent interactions. | Metal-free, often less sensitive to air and moisture, environmentally benign. |

| Novel Metal Catalysis | Coordination of reactants to a chiral metal center. | High turnover numbers, potential for high enantioselectivity, tunability of ligands. |

| Enzymatic Catalysis | Substrate binding in a chiral active site. | Exceptional stereoselectivity, mild reaction conditions, biodegradable. |

From Lab to Industry: Integration with Continuous Flow Chemistry for Scalable Production

The translation of a synthetic route from the laboratory to an industrial scale presents numerous challenges. Continuous flow chemistry offers a promising solution for the scalable and safe production of this compound. This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor.

The integration of enzymatic catalysis with continuous flow systems is a particularly exciting prospect. By immobilizing the enzyme in a packed-bed reactor, the substrate solution can be continuously passed through the reactor, allowing for efficient conversion and easy separation of the product. This approach not only enhances productivity but also improves enzyme stability and reusability.

Microreactor technology, a subset of flow chemistry, provides even greater control over reaction parameters such as temperature, pressure, and mixing. researchgate.netmdpi.com This precise control can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The development of bespoke microreactors for the synthesis of this compound could revolutionize its large-scale production.

| Technology | Key Benefits | Implementation for this compound |

| Continuous Flow Chemistry | Enhanced scalability, improved safety, better process control, increased efficiency. | Development of continuous processes using immobilized enzymes or heterogeneous catalysts. |

| Microreactor Technology | Precise control over reaction conditions, rapid process optimization, inherent safety. | Design of microfluidic systems for stereoselective synthesis and in-line purification. |

Unlocking New Frontiers: Advanced Applications in Medicinal Chemistry and Materials Science

While the current applications of this compound are established, its unique structural features suggest significant potential for advanced applications in medicinal chemistry and materials science.

In medicinal chemistry , chiral molecules are of immense importance, as the different enantiomers of a drug can have vastly different pharmacological activities. mdpi.comnih.gov this compound can serve as a valuable chiral building block for the synthesis of complex, biologically active molecules. The stereocenter and the functional groups present in the molecule provide handles for further chemical modification, enabling the construction of a diverse range of potential drug candidates.

In the field of materials science , the incorporation of chiral units into polymers can lead to materials with unique and desirable properties. This compound could be utilized as a chiral monomer in polymerization reactions to create chiral polymers. These polymers may find applications in areas such as chiral chromatography, asymmetric catalysis, and the development of advanced optical materials. The tert-butyl group can also impart specific physical properties, such as increased solubility and thermal stability, to the resulting polymers.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Chiral building block for drug synthesis. | The defined stereochemistry is crucial for biological activity and reducing side effects. |

| Materials Science | Chiral monomer for polymer synthesis. | Introduction of chirality can lead to polymers with unique optical and separation properties. |

| Materials Science | Chiral dopant for liquid crystals. | Induction of helical twisting power in liquid crystalline phases for display technologies. |

Q & A

Basic Research Questions

Q. What are the established methods for the stereoselective synthesis of (S)-tert-butyl 2-acetoxy-3-methylbutanoate, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is synthesized via esterification of the corresponding hydroxy acid using tert-butyl alcohol and acetylating agents under anhydrous conditions. Enantiomeric purity is achieved using chiral catalysts or enzymatic resolution. Characterization via chiral HPLC or polarimetry confirms enantiomeric excess (e.g., Scilimati et al. (1988) employed kinetic resolution with lipases) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemical configuration, while mass spectrometry (MS) confirms molecular weight. For advanced stereochemical analysis, low-temperature NMR can probe dynamic conformational changes in the tert-butyl group .

Q. What are the recommended storage conditions to maintain the stability of tert-butyl-containing esters like this compound?

- Methodological Answer : Store in airtight, moisture-free containers at –20°C in a dark, well-ventilated area. Avoid exposure to heat, ignition sources, and reactive metals. Ground metal containers during transfer to prevent static discharge, as recommended for tert-butyl derivatives .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy and DFT calculations be applied to investigate the conformational dynamics of the tert-butyl group in this compound?

- Methodological Answer : Low-temperature NMR experiments (e.g., –90°C) slow molecular motion, revealing axial/equatorial tert-butyl conformers. Density Functional Theory (DFT) simulations with explicit solvent models predict thermodynamic stability of conformers. For example, axial tert-butyl groups in solution may shift to equatorial positions due to solvation effects .

Q. What experimental strategies can resolve contradictions in reported optical rotation values or NMR chemical shifts for this compound across different studies?

- Methodological Answer : Validate purity via elemental analysis or high-resolution MS. Cross-reference NMR data with computational predictions (DFT) to identify solvent- or temperature-dependent shifts. Reproduce synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

Q. How does the choice of solvent and temperature influence the hydrolysis kinetics of the acetoxy group in this compound, and what mechanistic insights can be derived?

- Methodological Answer : Conduct kinetic studies in polar protic (e.g., water) vs. aprotic solvents (e.g., THF) at varying pH. Use UV-Vis spectroscopy or LC-MS to monitor hydrolysis rates. Acidic/basic conditions likely follow SN1 or SN2 mechanisms, respectively. Compare activation energies via Arrhenius plots to infer transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.